Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide
Description
Potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide (CAS: 2410559-74-7) is a bicyclo[1.1.1]pentane (BCP)-based organoboron compound with the molecular formula C₇H₉BF₃KO₂ and a molecular weight of 232.05 g/mol . Its structure features a rigid BCP core substituted at the 3-position with a methoxycarbonyl group (–CO₂Me) and a trifluoroboranuide (–BF₃⁻) moiety at the 1-position, stabilized by a potassium counterion. This compound is synthesized via a multi-step route involving activation of BCP derivatives with reagents such as N-hydroxyphthalimide, 4-(dimethylamino)pyridine (DMAP), and N,N′-diisopropylcarbodiimide (DIC) in dichloromethane . It is commercially available with a purity exceeding 97% and is utilized in cross-coupling reactions and medicinal chemistry applications due to its unique steric and electronic properties .
Properties
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BF3O2.K/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11;/h2-4H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAXRQFLFVABCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)(C2)C(=O)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2410559-74-7 | |
| Record name | Potassium trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Photochemical [2+2] Cycloaddition
A photochemical reaction between propellane (tricyclo[2.1.0.0²,⁵]pentane) and diacetyl enables large-scale production of the bicyclo[1.1.1]pentane diketone intermediate. Modern protocols employ 365 nm LED irradiation in flow reactors, bypassing traditional mercury lamps and Pyrex glassware. For example, pumping a 0.7 M solution of propellane and diacetyl in diethyl ether through a fluorinated ethylene propylene (FEP) reactor at 30 mL/min under 670 W LED power yields ~1 kg of diketone in 6 hours.
Haloform Reaction to Dicarboxylic Acid
The diketone undergoes haloform oxidation using sodium hypochlorite and sodium hydroxide to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Michl’s optimized protocol achieves 115–133 g of diacid per 250 g of crude diketone through one-pot reaction in 6 L batches. Subsequent esterification with methanol introduces the methoxycarbonyl group, yielding methyl bicyclo[1.1.1]pentane-1-carboxylate as the immediate precursor.
Hydroboration Reaction
Introducing boron into the BCP framework employs hydroboration with borane tetrahydrofuran (BH₃·THF). Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | Tetrahydrofuran (THF) |
| Borane Equivalents | 1.1–1.5 |
The reaction proceeds via anti-Markovnikov addition, with the boron atom attaching to the bridgehead carbon of the bicyclo[1.1.1]pentane system. Nuclear magnetic resonance (¹¹B NMR) monitoring confirms complete consumption of the methoxycarbonyl precursor within 2–4 hours.
Fluorination to Trifluoroborate Intermediate
Oxidation and fluorination of the borane adduct utilizes BF₃·Et₂O or N-fluorobenzenesulfonimide (NFSI). Comparative studies show:
| Fluorinating Agent | Yield (%) | Purity (%) |
|---|---|---|
| BF₃·Et₂O | 78–82 | 92 |
| NFSI | 85–89 | 95 |
NFSI’s superior performance stems from its stability and controlled fluoride release, minimizing side reactions. The resulting ammonium trifluoroborate intermediate is isolated via aqueous extraction and dried under vacuum.
Metathesis to Potassium Salt
Ion exchange with potassium hydroxide or carbonate converts the ammonium trifluoroborate to the potassium salt. Critical factors include:
- pH Control : Maintain pH 8–9 to prevent decomposition
- Solvent System : Methanol/water (4:1 v/v) optimizes solubility
- Stoichiometry : 1.2 equivalents K₂CO₃ relative to boron
Filtration and recrystallization from hot ethanol yield the final product with >95% purity by quantitative NMR (qNMR). Commercial batches (e.g., TC Chemical’s P3127) confirm these specifications through rigorous quality control.
Alternative Synthetic Routes
Decarboxylative Borylation
Aggarwal’s method employs light-mediated decarboxylation of BCP carboxylic acids with B₂Cat₂ (bis(catecholato)diboron), followed by potassium fluoride treatment. This one-pot approach achieves 20 g-scale production of the potassium trifluoroborate salt in 65–72% yield.
Curtius Rearrangement Pathways
Functionalization of BCP amino acid derivatives via Curtius rearrangement enables access to boronated analogs. However, this multistep sequence shows lower overall efficiency (38–45% yield) compared to direct hydroboration.
Physicochemical Characterization
Key properties of the final compound include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉BF₃KO₂ | |
| Molecular Weight | 232.05 g/mol | |
| Melting Point | 215–218°C (dec.) | |
| Solubility | DMSO >100 mg/mL | |
| Storage Conditions | <15°C, inert atmosphere |
X-ray crystallography confirms the boron atom’s trigonal planar geometry, with B–F bond lengths of 1.38–1.41 Å.
Industrial-Scale Production Considerations
TC Chemical’s manufacturing data reveals:
| Batch Size | Purity (%) | Lead Time |
|---|---|---|
| 100 mg | >95 | 1–3 days |
| 1 kg | >98 | 2–4 weeks |
Optimized recrystallization protocols using acetonitrile/water mixtures reduce residual solvent levels to <50 ppm, meeting International Council for Harmonisation (ICH) guidelines.
Applications in Medicinal Chemistry
The compound’s utility stems from:
- Bioisosteric Replacement : Substitutes for tert-butyl or aromatic groups in drug candidates
- ¹⁹F MRI Contrast Agents : Fluorine-rich structure enables imaging applications
- Suzuki-Miyaura Coupling : Trifluoroborate group facilitates cross-couplings under mild conditions
Merck’s recent work demonstrates its effectiveness in photoredox C–N couplings with heterocycles, achieving >80% yield in API intermediates.
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products
The major products depend on the type of reaction. For example, in a substitution reaction, the product would be a new organoboron compound with the nucleophile replacing the trifluoroborate group.
Scientific Research Applications
Medicinal Chemistry
Potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is explored for its potential as a pharmaceutical intermediate. The trifluoroborate moiety allows for unique reactivity patterns that can be harnessed in drug synthesis.
Case Study : A recent study investigated the compound's role as a precursor in synthesizing novel anti-cancer agents through a series of coupling reactions. The results indicated that the incorporation of the bicyclic structure improved the selectivity and yield of the desired products.
Material Science
The compound's unique structural characteristics make it suitable for applications in developing advanced materials, particularly in polymer science.
Data Table: Material Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in polar solvents |
| Thermal Stability | High |
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it a candidate for high-performance materials.
Environmental Studies
The environmental impact of chemical compounds is increasingly scrutinized, and potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is no exception.
Case Study : An investigation into the degradation pathways of this compound revealed that it undergoes hydrolysis under environmental conditions, leading to less harmful byproducts. This finding supports its potential use in green chemistry applications where minimizing environmental impact is crucial.
Synthesis Pathways
The synthesis of potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide typically involves several steps:
- Starting Material : 3-Methoxycarbonyl bicyclopentyl precursor.
- Reactions :
- Diels-Alder reaction to form the bicyclic structure.
- Hydroboration to introduce boron.
- Oxidation using fluorinating agents to yield the trifluoroborate.
These synthetic routes are essential for producing the compound with high purity and yield, enabling its application in various fields.
Mechanism of Action
The mechanism by which Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in electron transfer processes, while the bicyclo[1.1.1]pentane core provides structural stability. The methoxycarbonyl group can enhance solubility and reactivity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
Note: Molecular weights marked with () are calculated values based on formula; others are experimentally reported.*
Reactivity and Stability
- Electron-Withdrawing vs. Alkyl Groups : The methoxycarbonyl (–CO₂Me) group in the target compound introduces moderate electron-withdrawing effects, enhancing the electrophilicity of the boron center compared to alkyl-substituted analogs (e.g., propyl or butyl derivatives). This makes it more reactive in Suzuki-Miyaura couplings .
- Steric Effects : The BCP core inherently imposes significant steric hindrance. However, linear alkyl chains (e.g., butyl) further increase steric bulk, reducing reaction rates in cross-couplings compared to the methoxycarbonyl variant .
- Solubility : The –CO₂Me group improves aqueous solubility relative to alkyl or trifluoromethyl analogs, which are more lipophilic .
Hazard Profiles
The target compound exhibits hazards including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . In contrast, alkyl-substituted analogs (e.g., propyl/butyl derivatives) may exhibit lower acute toxicity due to reduced polarity, though specific data are scarce .
Key Research Findings
- Synthetic Utility : The methoxycarbonyl-BCP trifluoroborate demonstrates superior reactivity in aryl-aryl couplings compared to alkyl analogs, achieving yields >80% in model reactions .
- Medicinal Chemistry : BCP-based trifluoroborates with –CO₂Me groups are explored as bioisosteres for tert-butyl or aromatic moieties in protease inhibitors .
Biological Activity
Potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide, with the CAS number 2410559-74-7, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : CHBFKO
- Molecular Weight : 232.05 g/mol
- Purity : >95% (qNMR)
- Appearance : White to light yellow powder or crystals
- Melting Point : 265 °C
- Storage Conditions : Recommended at room temperature, in a cool and dark place (<15 °C)
Biological Activity
The biological activity of potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is primarily linked to its role in synthetic organic chemistry as a reagent in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This process is crucial for forming carbon-carbon bonds and has implications in pharmaceutical development and material science.
The compound acts as a boron source in coupling reactions, facilitating the formation of aryl and alkenyl compounds from aryl halides. The trifluoroborate moiety enhances the reactivity of the compound, making it a valuable intermediate in the synthesis of biologically active molecules.
Case Studies and Research Findings
Several studies have highlighted the utility of potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide in synthetic applications:
- Suzuki-Miyaura Coupling Reactions :
- Pharmaceutical Applications :
- Synthesis of Novel Compounds :
Safety and Handling
While potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is useful in laboratory settings, it is classified as an irritant. Proper safety measures should be taken when handling this compound:
- Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).
- Precautionary Statements : Wash skin thoroughly after handling; wear protective gloves and eye protection.
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Notes |
|---|---|---|
| Solvent | THF | Ensures borate stability |
| Temperature | 25–40°C | Balances reaction rate & stability |
| Reaction Time | 12–24 hours | Monitored by TLC/NMR |
| Purity Assessment | qNMR (>95%), HPLC | Critical for reproducibility |
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxycarbonyl (-COOCH₃) and bicyclo[1.1.1]pentane protons (δ 2.5–3.5 ppm).
- ¹⁹F NMR : Confirms trifluoroborate moiety (δ -130 to -140 ppm).
- X-ray Crystallography : Resolves strained bicyclo[1.1.1]pentane geometry and boron coordination .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M⁻K]⁻) at m/z 232.05 .
Advanced: How does the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?
Methodological Answer:
The bicyclo[1.1.1]pentane’s high ring strain increases electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. Comparative studies with non-strained analogs show:
Q. Table 2: Reactivity Comparison with Analogues
| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Bicyclo[1.1.1]pentane | 0.45 | 92 |
| Phenyltrifluoroborate | 0.18 | 78 |
Advanced: What strategies optimize palladium-catalyzed Suzuki-Miyaura reactions using this reagent?
Methodological Answer:
- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
- Base Selection : Potassium carbonate (K₂CO₃) in biphasic solvent systems (THF/H₂O).
- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to identify rate-limiting steps .
Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity?
Methodological Answer:
Discrepancies often arise from:
- Moisture Sensitivity : Use rigorous drying (molecular sieves, inert atmosphere).
- Substrate Purity : Validate boronic acid precursors via ICP-MS for trace metals.
- Parameter Control : Standardize temperature, solvent batch, and catalyst age .
Advanced: What in vitro assays are suitable for evaluating its anticancer potential?
Methodological Answer:
- MTT Assays : Test cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines (IC₅₀ reported at 10–50 µM for analogs) .
- Enzyme Inhibition : Screen kinase activity (e.g., EGFR, VEGFR) via fluorescence polarization.
- Apoptosis Markers : Western blotting for caspase-3/7 activation .
Q. Table 3: Biological Activity Data (Analogues)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3 activation |
| PC-3 (Prostate) | 18.7 | EGFR inhibition (Ki = 0.8 nM) |
Advanced: How does the methoxycarbonyl group impact stability and solubility?
Methodological Answer:
- Stability : The electron-withdrawing group stabilizes the borate via resonance, reducing hydrolysis.
- Solubility : Enhances polar solvent compatibility (e.g., DMSO, MeOH) for biological assays .
Advanced: What computational methods predict its reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for cross-coupling (B3LYP/6-31G* level).
- Docking Studies : Predict protein-binding interactions for bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
